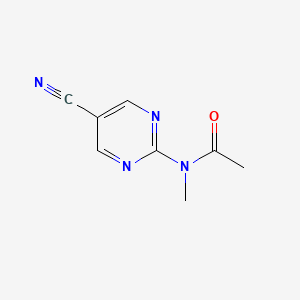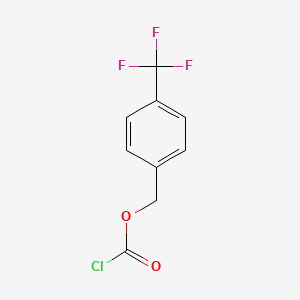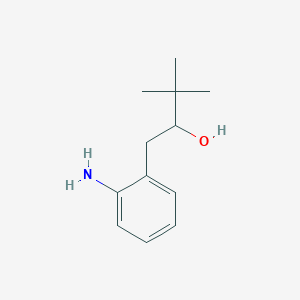
2-(9,9-Dibutyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9,9-Dibutyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a fluorene core substituted with a dibutyl group and a dioxaborolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-Dibutyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Fluorene Core: The fluorene core is synthesized through a series of reactions starting from commercially available precursors. This involves the formation of the dibutyl-substituted fluorene through alkylation reactions.
Introduction of the Dioxaborolane Moiety: The dioxaborolane group is introduced via a borylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(9,9-Dibutyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the dioxaborolane moiety to other boron-containing groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like aryl halides.
Major Products
Oxidation: Boronic acids.
Reduction: Various boron-containing derivatives.
Substitution: Aryl-substituted fluorenes.
科学的研究の応用
2-(9,9-Dibutyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of conjugated polymers.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of 2-(9,9-Dibutyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The fluorene core contributes to the compound’s photophysical properties, making it suitable for use in optoelectronic devices .
類似化合物との比較
Similar Compounds
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but with an aniline group instead of a fluorene core.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another similar compound with a different substitution pattern.
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Contains a pyrene core instead of fluorene.
Uniqueness
2-(9,9-Dibutyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorene core with a dioxaborolane moiety, providing distinct photophysical properties and reactivity. This makes it particularly valuable in the development of advanced materials and in various research applications .
特性
分子式 |
C27H37BO2 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC名 |
2-(9,9-dibutylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C27H37BO2/c1-7-9-17-27(18-10-8-2)23-14-12-11-13-21(23)22-16-15-20(19-24(22)27)28-29-25(3,4)26(5,6)30-28/h11-16,19H,7-10,17-18H2,1-6H3 |
InChIキー |
MTRXJLVCWJQEJW-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, methyl ester](/img/structure/B8427662.png)













